molecular formula C17H17NO5S2 B11414549 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide

Katalognummer: B11414549
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: OQVVJFDTRQVUJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of aromatic rings and sulfur-containing groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyphenyl derivatives and thiophene carboxylic acid derivatives. The synthesis may involve:

    Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) under conditions such as the presence of coupling agents like EDCI or DCC.

    Oxidation of the thiophene ring: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring or the methoxy groups.

    Reduction: Reduction of the sulfone group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting enzymes or receptors involving sulfur-containing groups.

    Materials Science: In the development of organic semiconductors or conductive polymers.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the sulfone group could be crucial for binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE: Lacks the sulfone group, which might affect its reactivity and binding properties.

    N-(2,4-DIMETHOXYPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE: Similar structure but without the oxidized thiophene ring.

Uniqueness

The unique combination of the sulfone group and the methoxy-substituted phenyl ring in N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-THIOPHENECARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H17NO5S2

Molekulargewicht

379.5 g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C17H17NO5S2/c1-22-13-5-6-14(15(10-13)23-2)18(12-7-9-25(20,21)11-12)17(19)16-4-3-8-24-16/h3-10,12H,11H2,1-2H3

InChI-Schlüssel

OQVVJFDTRQVUJD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CS3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.